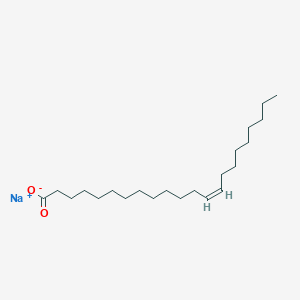

Sodium erucate

Description

Properties

IUPAC Name |

sodium;(Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZWVHISDXHZLV-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015336 | |

| Record name | Sodium erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14488-85-8 | |

| Record name | Sodium erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014488858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenoic acid, sodium salt (1:1), (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KII43BRHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sodium Erucate

Chemical Synthesis Routes

The most direct and fundamental method for synthesizing sodium erucate (B1234575) is through the neutralization reaction between erucic acid and a strong base, typically sodium hydroxide (B78521). This acid-base reaction is a straightforward and widely utilized process in the chemical industry.

The reaction proceeds as follows:

C₂₂H₄₂O₂ (Erucic Acid) + NaOH (Sodium Hydroxide) → C₂₂H₄₁NaO₂ (Sodium Erucate) + H₂O (Water) smolecule.com

This process involves dissolving erucic acid in a suitable solvent and then adding a stoichiometric amount of sodium hydroxide solution. The reaction is typically carried out under controlled temperature and stirring to ensure complete neutralization. The resulting sodium erucate can then be isolated and purified. In some applications, the product is washed with a sodium hydroxide solution to ensure the removal of any unreacted starting materials. google.com

An alternative synthetic route involves the transesterification of erucic acid precursors, most notably triglycerides found in natural oils. In this process, an ester of erucic acid (like those present in rapeseed oil) is reacted with an alcohol in the presence of a catalyst to produce a different ester. While not a direct synthesis of sodium erucate, this method is crucial for obtaining purified erucic acid or its simple esters, which can then be readily converted to sodium erucate via saponification with sodium hydroxide. smolecule.comgoogle.com

For instance, high-erucic acid rapeseed oil can be transesterified with methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) to produce methyl erucate. mdpi.com This methyl erucate can then be saponified with sodium hydroxide to yield sodium erucate and methanol. This two-step approach is often economically viable, especially when starting from readily available natural oil feedstocks. researchgate.net

Advanced Analytical Techniques for Sodium Erucate Characterization

Chromatographic and Spectroscopic Methods

Chromatographic and spectroscopic techniques are fundamental to the characterization of sodium erucate (B1234575), providing detailed information on both its organic and inorganic constituents. These methods offer high sensitivity and specificity, allowing for both qualitative identification and precise quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary and robust technique for determining the fatty acid profile of a sample, and thus for quantifying the erucate component of sodium erucate. measurlabs.com Since sodium erucate itself is a salt and lacks the volatility required for direct GC analysis, a crucial derivatization step is necessary.

The analytical process begins with the saponification of the sodium salt to liberate the free erucic acid, followed by esterification to convert it into a volatile Fatty Acid Methyl Ester (FAME), specifically methyl erucate. customs.go.jpmdpi.com This conversion is typically achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or a sulfuric acid-methanol solution. customs.go.jp

The resulting FAME mixture is then introduced into the gas chromatograph. ufl.edu Separation occurs within a polar capillary column, chosen for its ability to effectively resolve different FAMEs based on their chain length, degree of unsaturation, and isomer configuration. customs.go.jpphenomenex.com As the separated components elute from the column, they are combusted in a hydrogen-air flame in the FID. scioninstruments.com This combustion produces ions, generating an electrical current that is proportional to the amount of carbon atoms entering the detector, allowing for precise quantification. ufl.eduscioninstruments.com The amount of erucic acid is determined by comparing the peak area of methyl erucate to that of an internal standard, using a previously established calibration curve. customs.go.jp

Research findings detail specific operational conditions for the analysis of erucic acid as its methyl ester.

Table 1: Typical GC-FID Parameters for Methyl Erucate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Zebron ZB-FAME (30m x 0.25mm x 0.20µm) phenomenex.com | DB-WAX (30m x 0.25mm x 0.25µm) customs.go.jp |

| Carrier Gas | Helium @ 1.2 mL/min (constant flow) phenomenex.com | Not specified |

| Oven Program | 100°C (2 min) to 140°C @ 10°C/min, then to 190°C phenomenex.com | 150°C (1 min) to 250°C @ 10°C/min (hold 14 min) customs.go.jp |

| Injector Temp. | 240°C phenomenex.com | Not specified |

| Detector Temp. | 260°C phenomenex.com | Not specified |

| Injection Mode | Split 50:1 phenomenex.com | Split injection |

| Internal Standard | Not specified | Tridecanoic acid (C13:0) customs.go.jp |

Mass Spectrometry (MS) Applications, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, providing critical data for both molecular identification and elemental analysis. sigmaaldrich.com Its application in characterizing sodium erucate is twofold: Gas Chromatography-Mass Spectrometry (GC-MS) for the erucate moiety and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the sodium cation.

Gas Chromatography-Mass Spectrometry (GC-MS) is often used in conjunction with GC-FID to provide unambiguous identification of the fatty acid methyl esters. mdpi.com After separation by the GC column, the eluting compounds enter the mass spectrometer, where they are ionized. The resulting molecular ions and their characteristic fragmentation patterns create a unique mass spectrum, which acts as a chemical fingerprint for methyl erucate, confirming its identity. iastate.edu This is particularly crucial for distinguishing erucic acid (cis-13-docosenoic acid) from its isomers, such as brassidic acid (trans-13-docosenoic acid) or cetoleic acid (cis-11-docosenoic acid), which may have similar retention times but different mass spectra. mdpi.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals and non-metals at very low concentrations. wikipedia.org It is the premier method for determining the sodium content of sodium erucate with high precision. For analysis, the sample is typically digested in strong acid and introduced as a liquid aerosol into a high-temperature argon plasma (the "inductively coupled plasma"). nih.govfrontiersin.org The plasma atomizes and ionizes the sample. wikipedia.org These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of the sodium isotope (²³Na), allowing for accurate quantification against calibration standards. wikipedia.orgnist.gov Compared to other elemental analysis techniques, ICP-MS offers superior speed, precision, and sensitivity. wikipedia.org

Table 2: Mass Spectrometry Applications for Sodium Erucate Characterization

| Technique | Analyte | Principle | Sample Preparation | Key Findings |

| GC-MS | Erucate (as Methyl Erucate) | Separation by GC, followed by ionization and mass-to-charge ratio analysis for molecular identification. iastate.edu | Saponification and esterification to form FAMEs. mdpi.com | Confirms identity of methyl erucate and distinguishes it from isomers. mdpi.com |

| ICP-MS | Sodium (Na⁺) | Sample atomization and ionization in argon plasma, followed by mass-to-charge ratio analysis for elemental quantification. wikipedia.org | Digestion in nitric acid to bring the sodium into solution. nih.govfrontiersin.org | Provides highly sensitive and precise quantification of total sodium content. wikipedia.orgnist.gov |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a well-established and robust spectroanalytical procedure for the quantitative determination of chemical elements. uomustansiriyah.edu.iq It is commonly used to measure the sodium content in a wide variety of samples, including chemical salts like sodium erucate. elgalabwater.com

The principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. elgalabwater.com To analyze sodium erucate, a solution of the sample is prepared and aspirated into a flame (typically an air-acetylene flame), which vaporizes the solvent and atomizes the compound, producing a cloud of ground-state sodium atoms. nilu.no A hollow cathode lamp, specific for sodium, emits light at the characteristic wavelength that sodium atoms absorb (589.0 nm). oiv.intoiv.int This light beam passes through the flame, and the amount of light absorbed is directly proportional to the concentration of sodium atoms in the sample. nilu.no

A significant challenge in the analysis of alkali metals like sodium is ionization interference, where the high temperature of the flame can excite the atoms to an ionic state, preventing them from absorbing the resonance line. To suppress this effect, an ionization buffer, such as a solution of cesium chloride or potassium chloride, is added to both the sample and standard solutions. nilu.nooiv.int

Table 3: Typical Flame AAS Parameters for Sodium Determination

| Parameter | Setting | Reference |

| Technique | Flame Atomic Absorption Spectrometry (FAAS) | elgalabwater.com |

| Analyte | Sodium (Na) | oiv.intoiv.int |

| Wavelength | 589.0 nm | oiv.intoiv.int |

| Light Source | Sodium Hollow Cathode Lamp | oiv.int |

| Flame | Air-Acetylene | oiv.int |

| Interference Control | Addition of Cesium Chloride (CsCl) solution to suppress ionization. | oiv.intoiv.int |

| Quantification | Comparison of sample absorbance to that of calibration standards. | elgalabwater.com |

Ion Chromatography (IC)

Ion Chromatography (IC) is a powerful separation technique used for the determination of ionic species. unil.ch It is particularly well-suited for quantifying the sodium cation in sodium erucate with high accuracy and precision. thermofisher.com

The analysis is performed using a system equipped with a cation-exchange column, a suppressor, and a conductivity detector. thermofisher.com A prepared aqueous solution of the sodium erucate sample is injected into the system. As the sample passes through the cation-exchange column, the positively charged sodium ions are retained based on their electrostatic interaction with the negatively charged stationary phase. wikipedia.org An eluent, typically a dilute acid like methanesulfonic acid, is pumped through the system to displace the sodium ions from the column, with separation occurring based on the ions' affinity for the stationary phase. thermofisher.com

After separation, the eluent containing the sodium ions passes through a suppressor, which reduces the background conductivity of the eluent and converts the sample ions into a more conductive form. This results in a significantly enhanced signal-to-noise ratio at the conductivity detector, which measures the electrical conductivity of the solution. metrohm.com The resulting peak area is proportional to the concentration of sodium in the sample. thermofisher.com

Table 4: Typical Ion Chromatography Parameters for Sodium Analysis

| Parameter | Setting | Reference |

| Technique | Suppressed Conductivity Ion Chromatography | thermofisher.com |

| Analyte | Sodium Cation (Na⁺) | thermofisher.com |

| Separation Column | Thermo Scientific Dionex IonPac CS16 (high-capacity cation exchange) | thermofisher.comthermofisher.com |

| Eluent | Methanesulfonic Acid (MSA) | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.com |

| Sample Preparation | Dissolution in deionized water, followed by filtration. | thermofisher.com |

| Quantification | Comparison of peak area to a calibration curve from standards. | thermofisher.com |

Electrochemical Analytical Techniques

Electrochemical methods offer an alternative approach for the quantification of the ionic components of sodium erucate. These techniques measure electrical properties like potential or current to determine ion concentration.

Potentiometric Multiple Standard Addition Technique for Sodium Ion Determination

Potentiometry is an electrochemical technique that measures the potential difference in an electrochemical cell under static conditions. libretexts.org For the determination of sodium in a complex matrix, the use of a sodium ion-selective electrode (ISE) combined with the multiple standard addition (MSA) method is a highly effective and accurate approach. mt.com This technique is advantageous as it mitigates complex matrix effects without requiring sensor calibration with multiple external standards. mt.com

The core of the method is the sodium ISE, which contains a membrane (often a polymer) with an ionophore that selectively binds Na⁺ ions. metrohm.com This selective binding generates a membrane potential that is logarithmically proportional to the activity of sodium ions in the sample solution, as described by the Nernst equation. libretexts.org

The MSA procedure involves the following steps:

A known volume of the sample solution is placed in a beaker with the sodium ISE and a reference electrode, and the initial cell potential is measured.

Several small, precise volumes of a concentrated sodium standard solution are sequentially added to the sample.

The cell potential is recorded after each addition. libretexts.org

The additions cause the sodium concentration and the measured potential to change. By plotting the change in potential against the added standard concentration, the initial concentration of sodium in the original sample can be calculated from the intercept of the resulting linear regression. metrohm.comlibretexts.org This method is particularly valuable as it effectively calibrates the electrode's response within the sample's own matrix, compensating for variations in ionic strength and the presence of other ions. mt.com

Methodological Considerations in Sample Preparation for Analysis

The accurate and reliable characterization of sodium erucate is critically dependent on the methodologies employed during sample preparation. This initial stage is paramount for isolating the erucate moiety from its matrix, preventing chemical alteration, and preparing it for instrumental analysis. Key considerations in this process include the choice of extraction protocol to isolate the lipid fraction, the derivatization technique to ensure volatility for gas chromatography, and the mitigation of isomerization phenomena that can alter the molecule's structure.

Solvent Extraction Protocols (e.g., Soxhlet, Folch)

The extraction of erucic acid, the fatty acid component of sodium erucate, is the foundational step in its analysis. The selection of an appropriate solvent extraction protocol is dictated by the sample's physical state and the potential for analyte degradation. Two classical methods, Soxhlet and Folch extraction, are frequently utilized.

Soxhlet Extraction: This method is a continuous solid-liquid extraction technique, well-suited for solid samples like oilseeds. It employs a nonpolar solvent, such as hexane (B92381), which is heated, vaporized, and condensed to percolate through the sample, exhaustively extracting the lipid components. researchgate.net While effective in achieving high extraction yields, the prolonged exposure to heat can be a significant drawback, potentially causing thermal degradation or isomerization of unsaturated fatty acids like erucic acid. researchgate.net

Folch Extraction: Developed by Folch et al., this is a liquid-liquid extraction method ideal for tissues and other biological samples. wur.nl It uses a chloroform-methanol (2:1, v/v) mixture to solubilize lipids. wur.nljetir.org A subsequent wash with a salt solution causes the mixture to separate into two phases, with the lipids concentrated in the lower chloroform (B151607) layer. wur.nl This method is performed at room temperature, which significantly reduces the risk of heat-induced isomerization. researchgate.net However, research comparing the two methods for erucic acid determination in rapeseed products found that the Soxhlet procedure yielded higher concentrations and that the Folch method could induce the conversion of the natural cis-isomer (erucic acid) to its trans-isomer (brassidic acid). researchgate.netmdpi.com This suggests that despite the thermal stress, Soxhlet extraction with hexane may be more appropriate for accurate erucic acid quantification. researchgate.net

Modern approaches often focus on reducing solvent use and extraction time, though classical methods remain a benchmark.

| Feature | Soxhlet Extraction | Folch Extraction |

|---|---|---|

| Principle | Continuous solid-liquid extraction | Liquid-liquid partition |

| Typical Solvents | n-Hexane, Petroleum ether researchgate.net | Chloroform-Methanol (2:1, v/v) wur.nljetir.org |

| Sample Type | Solid (e.g., seeds, meals) researchgate.net | Liquid or semi-solid (e.g., tissues) wur.nl |

| Temperature | Elevated (solvent boiling point) | Room temperature researchgate.net |

| Advantages | High recovery, exhaustive extraction researchgate.net | Fast, minimizes thermal stress researchgate.net |

| Disadvantages | Time-consuming, potential for thermal degradation and isomerization researchgate.net | Use of hazardous chlorinated solvents, potential for isomerization during sample workup researchgate.net |

Derivatization Techniques for Esterification of Fatty Acid Components

For analysis by gas chromatography (GC), the non-volatile sodium erucate must be converted into a volatile derivative. This is achieved by liberating the erucic acid and then esterifying it, most commonly to its fatty acid methyl ester (FAME). jfda-online.com The choice of esterification reagent and conditions is critical for achieving complete derivatization without creating analytical artifacts. jfda-online.com

Common derivatization methods can be broadly categorized as acid-catalyzed or base-catalyzed.

Acid-Catalyzed Esterification: These methods are widely used and can esterify both free fatty acids and esterified fatty acids (via transesterification). Common reagents include methanolic hydrogen chloride (HCl), methanolic sulfuric acid (H₂SO₄), and boron trifluoride (BF₃) in methanol. mdpi.com BF₃-methanol is a powerful catalyst that can complete the reaction in as little as two minutes under reflux, though heating at 80-100°C for up to an hour is also common. jfda-online.com However, prolonged heating with strong acid catalysts can lead to the destruction of polyunsaturated fatty acids and other side reactions.

Base-Catalyzed Transesterification: Reagents like sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol are used for the transesterification of acylglycerols. google.com These reactions are typically faster and occur under milder, often room-temperature, conditions than acid-catalyzed methods, which minimizes the risk of isomerization. However, they are not suitable for esterifying free fatty acids. jfda-online.com

A study comparing derivatization methods for erucic acid analysis used HCl/methanol, NaOH/BF₃, and H₂SO₄. mdpi.com The selection of the appropriate method depends on the nature of the sample and the need to avoid conditions that could compromise the integrity of the analyte. mdpi.com

| Reagent | Catalyst Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Boron Trifluoride (BF₃)-Methanol | Acid | Heating at 100°C for 30-60 min jfda-online.comaccc.gov.au | Highly effective, fast reaction | Reagent is toxic and corrosive |

| Methanolic HCl or H₂SO₄ | Acid | Refluxing for 1-2 hours mdpi.com | Inexpensive, effective for free fatty acids and transesterification | Harsh conditions can cause degradation or isomerization |

| Sodium Methoxide (NaOMe) | Base | Room temperature or gentle warming google.comcustoms.go.jp | Fast, mild conditions, minimizes isomerization | Effective only for transesterification, not free fatty acids jfda-online.com |

Isomerization Phenomena During Analytical Processing

A major analytical challenge for unsaturated fatty acids like erucic acid is the potential for cis-trans isomerization during sample preparation. Erucic acid is the cis-isomer of docos-13-enoic acid. Under certain conditions, such as exposure to heat or acidic reagents, it can convert to its geometric isomer, brassidic acid (trans-docos-13-enoic acid). researchgate.netacs.org

This transformation is significant because the two isomers may have different biological effects, and their co-elution in chromatographic analysis can lead to inaccurate quantification of the naturally occurring cis-form. researchgate.net Studies have shown that heating can induce cis-trans isomerization, with the process becoming more significant at temperatures around 150°C and above. acs.org The choice of extraction and derivatization methods is therefore crucial in minimizing this artifact. For example, the Folch extraction method, despite being conducted at room temperature, has been observed to cause a higher degree of isomerization of erucic acid compared to the Soxhlet method. researchgate.net This highlights that factors other than just temperature, potentially related to the solvent system or co-extracted materials, can influence the stability of the double bond.

To minimize isomerization, the following practices are recommended:

Use the mildest possible temperature and duration for extraction and derivatization.

Protect samples from light and oxygen.

Consider base-catalyzed derivatization methods when applicable, as they are generally less harsh.

Employ high-resolution capillary GC columns (e.g., highly polar cyanopropyl polysiloxane phases) capable of separating cis and trans isomers to quantify any isomerization that does occur. researchgate.net

Colloidal and Supramolecular Chemistry of Sodium Erucate Systems

Micelle Formation and Self-Assembly Phenomena

Spontaneous Formation of Wormlike Micelles in Aqueous Solutions

Sodium erucate (B1234575) (NaOEr), the sodium salt of the long-chain monounsaturated erucic acid, exhibits a strong tendency to self-assemble in aqueous solutions. smolecule.comuniv-rennes1.fr A notable characteristic of this anionic surfactant is its ability to spontaneously form elongated, flexible, wormlike micelles. smolecule.comicevirtuallibrary.comnih.gov These structures, also referred to as threadlike micelles, arise from the aggregation of individual surfactant molecules (monomers) once their concentration in the solution surpasses a critical threshold. univ-rennes1.fricevirtuallibrary.com

The formation of these wormlike micelles is a key feature of sodium erucate's behavior in water, distinguishing it from many other surfactants that typically form smaller, spherical micelles. acs.org The unique C22 monounsaturated alkyl tail of the erucate anion plays a crucial role in promoting the one-dimensional growth that leads to these extended micellar structures. acs.orguc.edu The presence of these long, entangled micelles imparts significant viscoelastic properties to the solution, transforming it from a simple low-viscosity liquid into a gel-like fluid. icevirtuallibrary.com This transition to a viscoelastic state is observed above a critical overlapping concentration (C*), where the wormlike micelles become long enough to entangle, forming a transient three-dimensional network. icevirtuallibrary.com

Mechanisms Governing Self-Assembly into Ordered Structures

The self-assembly of sodium erucate into ordered structures is primarily governed by the balance of intermolecular forces and geometric packing considerations. The process is highly sensitive to external conditions, particularly pH. univ-rennes1.fr Erucic acid, the precursor to sodium erucate, can be converted to the anionic surfactant form through saponification by adding a base like sodium hydroxide (B78521) (NaOH). univ-rennes1.fr The degree of this conversion, and thus the concentration of sodium erucate monomers, is directly controlled by the pH of the solution. univ-rennes1.fr

At a low pH, only a small fraction of erucic acid is neutralized to form sodium erucate. As the pH is progressively increased, more surfactant molecules are formed. univ-rennes1.fr When the concentration of these sodium erucate molecules reaches a sufficient level, they begin to self-assemble into spherical micelles. univ-rennes1.fr A further increase in pH leads to a higher concentration of the surfactant, which promotes a transition from spherical aggregates to elongated, wormlike micelles. univ-rennes1.fr This transition is driven by the tendency of the surfactant molecules to arrange themselves in a way that minimizes the unfavorable contact between their hydrophobic tails and water, while maximizing the favorable interactions between their hydrophilic headgroups and water.

The geometry of the resulting aggregates can be understood using the packing parameter theory. rsc.org This concept relates the shape of the self-assembled structure to the geometry of the constituent surfactant molecule, defined by the volume of the hydrophobic tail, the optimal headgroup area at the micelle-water interface, and the critical length of the hydrophobic tail. For wormlike micelles to form, the packing parameter (p) is expected to be between 1/3 and 1/2. rsc.org Changes in the solution environment, such as the addition of salts or co-solutes, can alter the effective headgroup area by screening electrostatic repulsion, thereby modifying the packing parameter and influencing the final micellar morphology. rsc.org

Encapsulation and Solubilization Capabilities of Micellar Aggregates

The wormlike micellar aggregates formed by sodium erucate possess significant capabilities for encapsulation and solubilization. smolecule.com The hydrophobic core of the micelles provides a compatible microenvironment for non-polar or poorly water-soluble molecules, effectively sequestering them from the surrounding aqueous medium. smolecule.com This process, known as solubilization, can substantially increase the apparent aqueous solubility of various substances. smolecule.com

Research has demonstrated that sodium erucate micelles can encapsulate other molecules, a property that is fundamental to their potential use in various applications. smolecule.com While detailed studies on the encapsulation of specific compounds within sodium erucate wormlike micelles are specific to the application, the principle is well-established for surfactant micelles in general. For instance, related self-assemblies derived from erucic acid have been shown to encapsulate guest molecules such as the cationic fluorophore rhodamine B and the anionic fluorophore carboxyfluorescein. researchgate.net This capability highlights the potential of such systems to act as carriers. The formation of these micellar structures is integral to their function, as they can solubilize various compounds within their core. smolecule.com

Rheological Properties of Sodium Erucate Micellar Solutions

Viscoelastic Behavior of Entangled Micellar Systems

Aqueous solutions of sodium erucate, particularly those containing entangled wormlike micelles, exhibit pronounced viscoelastic properties. icevirtuallibrary.compku.edu.cn This behavior is a direct consequence of the formation of a transient network structure created by the physical entanglement of the long, flexible micelles, which is reminiscent of polymer solutions. icevirtuallibrary.com Unlike covalently bonded polymer networks, the micellar network is in a constant state of dynamic equilibrium, with micelles continuously breaking and reforming, earning them the name "living polymers". icevirtuallibrary.com

The viscoelasticity is characterized by a high zero-shear viscosity (η₀) and a shear-thinning response, where the viscosity decreases as the applied shear rate increases. icevirtuallibrary.comuc.edu At low shear rates, the entangled network remains largely intact, resulting in high viscosity. As the shear stress increases, the micelles align in the direction of flow, and the network is disrupted, leading to a drop in viscosity. rsc.org The viscoelastic nature of these solutions can be further probed by oscillatory rheological measurements, which typically show that the storage modulus (G') is greater than the loss modulus (G'') over a range of frequencies, indicating gel-like, elastic behavior. researchgate.net The rheological properties, such as the zero-shear viscosity and relaxation time, are strongly dependent on the surfactant concentration. nih.govacs.org

Influence of Co-solutes and Electrolytes on Solution Viscosity and Micellar Topology

The rheological properties and micellar structure of sodium erucate solutions are highly sensitive to the presence of co-solutes and electrolytes. pku.edu.cningentaconnect.com The addition of simple inorganic salts, such as potassium chloride (KCl), or organic salts and hydrotropes can dramatically influence micellar growth and, consequently, the solution's viscosity. nih.govpku.edu.cnresearchgate.net

Electrolytes like KCl screen the electrostatic repulsion between the anionic carboxylate headgroups of the sodium erucate molecules at the micelle surface. researchgate.net This screening allows the surfactant molecules to pack more closely, favoring the transition from smaller spherical or rod-like micelles to long, entangled wormlike micelles, which leads to a significant increase in viscosity. pku.edu.cn

The effect of co-solutes, particularly other surfactants or hydrotropes, can be more complex. Studies have investigated the combined effect of KCl and tetrabutyl ammonium (B1175870) bromide (TBAB), an organic salt, on sodium erucate solutions. pku.edu.cningentaconnect.com In this specific system, the apparent viscosity of the NaOEr-KCl solution was found to increase with the addition of TBAB. pku.edu.cningentaconnect.com This indicates a cooperative effect where both the inorganic electrolyte and the organic co-solute promote the formation of more robust viscoelastic wormlike micellar networks. pku.edu.cn

Different hydrotropes can have varying efficiencies in promoting micellar growth. For instance, a comparison between benzyl (B1604629) trimethyl ammonium bromide (BTAB) and tetramethyl ammonium bromide (TMAB) showed that the more hydrophobic BTAB was more effective at inducing the formation of viscoelastic solutions and achieving higher viscosity at lower concentrations. nih.govacs.org The choice and concentration of the electrolyte or co-solute are therefore critical parameters for tuning the micellar topology and the resulting rheological behavior of sodium erucate systems.

The table below summarizes findings on the effect of different additives on the rheology of sodium erucate solutions.

| Surfactant System | Additive(s) | Observed Effect on Viscosity | Reference(s) |

| Sodium Erucate (NaOEr) | KCl | Increased viscosity, promoting wormlike micelle formation. | pku.edu.cningentaconnect.comresearchgate.net |

| Sodium Erucate (NaOEr) + KCl | Tetrabutyl Ammonium Bromide (TBAB) | Enhanced apparent viscosity. | pku.edu.cningentaconnect.com |

| Sodium Erucate (NaOEr) | Benzyl Trimethyl Ammonium Bromide (BTAB) | Strong induction of viscoelasticity; higher viscosity achieved at lower concentrations compared to TMAB. | nih.govacs.org |

| Sodium Erucate (NaOEr) | Tetramethyl Ammonium Bromide (TMAB) | Induced viscoelasticity, but less effectively than BTAB. | nih.govacs.org |

| Sodium Erucate (NaOEr) | Choline | Strong ability to induce micelle growth, leading to viscoelastic solutions. | researchgate.netrsc.org |

pH-Responsive Transitions in Micellar Structure and Rheology

The behavior of sodium erucate in aqueous solutions is highly sensitive to changes in pH, leading to significant transitions in both its self-assembled micellar structures and the rheological properties of the system. nih.govuniv-rennes1.fr This responsiveness is primarily attributed to the protonation and deprotonation of the carboxylate head group of the erucate molecule. nih.gov

At lower pH values, the carboxylate groups are protonated, forming the less soluble erucic acid. As the pH increases through the addition of a base like sodium hydroxide, erucic acid is converted into the anionic surfactant, sodium erucate. univ-rennes1.fr When the concentration of these sodium erucate monomers surpasses a critical point, they begin to self-assemble into spherical micelles. univ-rennes1.fr A further increase in pH promotes the formation of more sodium erucate molecules, causing these spherical micelles to grow and transition into elongated, flexible wormlike micelles (WLMs). nih.govuniv-rennes1.fr This transition from spherical to wormlike structures is reversible; decreasing the pH converts the erucate ions back into erucic acid molecules, leading to the progressive disruption of the surfactant aggregates. univ-rennes1.fr

This pH-induced morphological transition has a profound impact on the rheology of the solution. For instance, at 60 °C, a 100 mM erucic acid solution transforms from a low-viscosity, emulsion-like fluid at a pH of 8.03 to a highly viscoelastic hydrogel at a pH of 12.35. nih.gov This change corresponds to the growth of long, entangled wormlike micelles. rsc.org The viscosity of these solutions can be dramatically and reversibly altered by cycling the pH. Research has demonstrated that by adjusting the pH between 9.02 and 12.35, the viscosity can be varied by as much as five orders of magnitude, from 2 to 200,000 mPa·s. nih.gov This switching behavior can be cycled multiple times without significant degradation of the system's properties. nih.gov

The rheological behavior of these systems typically shows a Newtonian plateau at low shear rates, followed by shear-thinning at higher shear rates, which is characteristic of the presence of wormlike micelles. The transition from a low-viscosity fluid to a viscoelastic gel upon increasing pH is a hallmark of these fatty acid-based surfactant systems. nih.gov

Table 1: Effect of pH on the Viscosity and Micellar Structure of Erucic Acid Solutions at 60 °C

| pH | System State | Zero-Shear Viscosity (mPa·s) | Predominant Micellar Structure |

| 8.03 | Low-viscosity fluid | Low | Spherical micelles / Emulsion-like |

| 9.02 | Low-viscosity fluid | ~2 | Spherical/Short-rod micelles |

| 12.35 | Viscoelastic hydrogel | ~200,000 | Entangled wormlike micelles |

This table is generated based on data reported in literature, illustrating the dramatic pH-responsive rheological changes in erucic acid/sodium erucate systems. nih.gov

Furthermore, when the pH is maintained in the range of 9.0 to 12.35, the solutions can transition into highly elastic, solid-like gels upon cooling. nih.gov This temperature-induced transition is due to the crystallization of the hydrophobic erucate chains within the disordered micellar structures, leading to the formation of more ordered, opaque hydrogels. nih.gov

Interfacial Phenomena and Surfactant Performance

Mechanisms of Surface Tension Reduction in Aqueous Media

Sodium erucate, as an anionic surfactant, effectively reduces the surface tension of water. The mechanism involves the adsorption of erucate ions at the air-water interface. The long, hydrophobic C22 alkyl chain of the erucate molecule orients itself away from the aqueous phase, into the air, while the hydrophilic carboxylate head group remains in the water. This arrangement disrupts the cohesive hydrogen bonding network among water molecules at the surface, thereby lowering the surface tension. The formation of very surface-active acid/soap complexes can be suppressed by adjusting the pH to around 10.5, ensuring that the primary surface-active species is the erucate ion. tkk.fi

Studies on Emulsification and Emulsion Stabilization

Fatty acid soaps like sodium erucate are known for their ability to form and stabilize emulsions. The mechanism of emulsion stabilization is linked to the self-assembled structures that sodium erucate forms in aqueous solutions. While micelles play a role, research on other long-chain fatty acids, such as stearic acid, has shown that bilayers formed at a pH near the pKa of the fatty acid can be particularly effective at stabilizing emulsions. researchgate.net These bilayer structures can form at the oil-water interface, creating a robust film that prevents droplet coalescence. The ability of sodium erucate to form various aggregate structures, including micelles and potentially lamellar phases, depending on conditions like pH and temperature, suggests it can function as a versatile emulsifying agent.

Principles of Wetting and Dispersion Enhancement

The surfactant properties of sodium erucate also contribute to its ability to enhance wetting and dispersion. Wetting is the process by which a liquid spreads over a solid surface, which is facilitated by a reduction in the liquid's surface tension. By lowering the surface tension of water, sodium erucate allows aqueous solutions to spread more easily over hydrophobic surfaces.

In dispersion applications, sodium erucate adsorbs onto the surface of particles, with its hydrophobic tail interacting with the particle surface and its hydrophilic head group extending into the aqueous medium. This creates a repulsive electrostatic barrier between particles, preventing them from agglomerating and settling. This stabilization of particles in a suspension is crucial in various industrial formulations.

Complexation with Macromolecular Systems

Interactions with Polyelectrolytes and Charged Polymers (e.g., Cationic Starch)

Sodium erucate, being an anionic surfactant, can interact strongly with positively charged polymers (polyelectrolytes), such as cationic starch (CS). tkk.fi These interactions are primarily driven by electrostatic attraction between the negatively charged carboxylate head group of the erucate and the positive charges on the polymer chain.

Studies on the interaction between cationic starch and various anionic surfactants have revealed that complexation can lead to phase separation, often forming a surfactant-rich gel phase. tkk.fi The critical aggregation concentration (CAC), which is the concentration at which the surfactant begins to form aggregates along the polymer chain, is a key parameter in these systems. The interaction with cationic starch typically occurs at a surfactant concentration that is significantly lower than the critical micelle concentration (CMC) of the surfactant alone.

When sodium erucate is mixed with cationic starch, the hydrophobic erucate chains can form micelle-like aggregates that are bound to the polymer backbone. The hydrophobicity of the resulting complex is largely determined by the long alkyl chain of the sodium erucate. tkk.fi These interactions can significantly alter the properties of the solution, such as its viscosity. For instance, the formation of these polymer-surfactant complexes can lead to a substantial increase in the viscosity of the solution. tkk.fi The pH of the solution is a critical factor, as it affects the charge density of both the sodium erucate and potentially the cationic polymer, thus influencing the strength of their interaction. To study these interactions effectively, experiments are often conducted at a controlled pH (e.g., pH 10.5) to ensure the fatty acid is in its soap form and to suppress the formation of acid-soap complexes. tkk.fi

Structural Characterization of Formed Complexes (e.g., using Small-Angle X-ray Scattering)

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, including the size, shape, and arrangement of macromolecular and colloidal assemblies in solution. nih.govnih.gov The technique measures the elastic scattering of X-rays by a sample as a function of the scattering angle. For systems containing particles in solution, the resulting scattering intensity, I(q), can be described as a product of the form factor, P(q), which relates to the shape and size of the individual scattering particles, and the structure factor, S(q), which describes the inter-particle interactions and spatial arrangement. mdpi.com SAXS is particularly well-suited for characterizing the supramolecular structures formed by surfactants like sodium erucate in various systems. mdpi.comresearchgate.net

Detailed research into the structure of complexes formed between the anionic surfactant sodium erucate (NaEr) and oppositely charged polymers, such as cationic starch (CS), has utilized SAXS to elucidate the nature of the resulting aggregates. tkk.fiacs.org In aqueous systems, these components can form lyotropic liquid crystalline or gel-like phases. researchgate.net The structure of these phases is highly dependent on factors like the charge density of the polymer and the hydrocarbon chain length of the surfactant. acs.org

A key study investigated the gellike phases formed in a cationic starch/sodium erucate/water system. tkk.fi The complex, prepared to be electrically neutral, was analyzed using SAXS to probe its internal structure. The resulting scattering pattern provided direct evidence for the formation of a highly ordered, long-range structure. tkk.fi

The SAXS intensity profile for the CS/NaEr complex exhibited two distinct diffraction peaks at specific scattering vectors (k). tkk.fi The positions of these peaks are characteristic of a specific type of liquid crystalline arrangement. The observation of reflections at positions that are integer multiples of a fundamental scattering vector is a strong indicator of a lamellar structure, which consists of stacked, parallel bilayers. tkk.fi

The primary reflection at k = 0.117 Å⁻¹ corresponds to the characteristic repeat distance, or long period, of the lamellar structure. This distance can be calculated using the formula d = 2π/k. For the CS/NaEr complex, this calculation yields a long period of approximately 54 Å. tkk.fi This value is notably close to the theoretical thickness of a fully extended sodium erucate bilayer, suggesting that the fundamental structural unit of the complex is composed of these surfactant bilayers. tkk.fi The second reflection at k = 0.234 Å⁻¹ is the second-order peak (2k), further confirming the lamellar arrangement. tkk.fi The formation of such a well-defined lamellar phase is promoted by the long C22 hydrocarbon chain of sodium erucate, in contrast to shorter-chain surfactants which may favor cubic or hexagonal phases under similar conditions. acs.org

Temperature is a critical parameter influencing the stability and structure of these complexes. acs.org At elevated temperatures, the long-range order of the lamellar phase can break down, leading to a transition towards more disordered, concentrated micellar solutions. acs.org

The table below summarizes the key SAXS findings for the cationic starch-sodium erucate complex.

Table 1: SAXS Structural Data for Cationic Starch/Sodium Erucate (CS/NaEr) Complex

| Scattering Vector (k) [Å⁻¹] | Calculated Long Period (d) [Å] | Inferred Supramolecular Structure |

|---|---|---|

| 0.117 | 54 | Lamellar Phase |

| 0.234 | 27 | Second-order reflection of the Lamellar Phase |

Data sourced from Merta, J. et al., Macromolecules. tkk.fi

Table of Compounds Mentioned

| Compound Name |

|---|

| Sodium erucate |

Biochemical and Biophysical Research on Sodium Erucate Interactions in Vitro Focus

Investigations of Interactions with Biological Membranes

The interaction of sodium erucate (B1234575) with biological membranes is a key area of research, largely due to its surfactant properties. smolecule.com As a single-chain anionic surfactant, sodium erucate can perturb and integrate into lipid bilayers, the fundamental structure of cell membranes. smolecule.comresearchgate.net

Molecular dynamics simulations and experimental studies have provided insights into how sodium salts of fatty acids interact with lipid bilayers. For instance, sodium ions have been shown to bind tightly to the carbonyl oxygens of lipids, forming complexes that reduce lipid mobility. nih.govmpg.de This binding can lead to a thickening of the bilayer and an increase in the order of the fatty acyl chains. nih.govmpg.de While these studies were conducted with other lipids, the principles of ion-lipid interactions are relevant to understanding how sodium erucate might affect membrane structure. The presence of sodium ions can alter the electrostatic potential across the membrane, which is compensated by changes in the polarization of the surrounding aqueous medium and reorientation of lipid dipoles. nih.govmpg.de

The surfactant nature of sodium erucate allows it to form various self-assembled structures in aqueous solutions, most notably wormlike micelles. smolecule.comacs.org These micelles can encapsulate hydrophobic molecules, a property that has implications for drug delivery systems. smolecule.com The ability of sodium erucate to interact with and potentially disrupt lipid bilayers is also a factor in its observed biological activities, such as hemolysis.

Studies on the Modulation of Cellular Processes

In vitro studies suggest that sodium erucate can modulate various cellular processes, although the precise mechanisms are still under investigation. smolecule.com Its ability to interact with cell membranes is a likely starting point for these modulatory effects. smolecule.com By altering membrane properties, sodium erucate could influence the function of membrane-bound proteins, such as receptors and enzymes, which are critical for cell signaling. nih.gov

Research on other sodium salts, such as sodium chloride, has shown that changes in the ionic environment can significantly impact cellular signaling pathways. For example, high concentrations of sodium chloride can lead to changes in protein phosphorylation, affecting processes like the cell cycle, DNA repair, and cell death. nih.gov While not directly about sodium erucate, this highlights the general principle that sodium ions can play a role in modulating cellular signaling.

Furthermore, some short-chain fatty acids have been shown to stimulate active sodium and chloride absorption in the colon through mechanisms involving Na+/H+ exchange. nih.gov While erucic acid is a very-long-chain fatty acid, this demonstrates that fatty acid anions can influence ion transport processes across cell membranes.

The modulation of cellular processes can also be linked to the metabolic fate of erucic acid, as discussed in a later section. The products of its metabolism can have their own biological activities.

Analysis of Interactions with Specific Biomolecules, including Nonsteroidal Anti-Inflammatory Drugs

Sodium erucate's ability to form micelles allows it to interact with various biomolecules, including drugs. smolecule.com Research has specifically pointed to interactions with nonsteroidal anti-inflammatory drugs (NSAIDs). smolecule.com These interactions can affect the solubility and potentially the efficacy of the drugs. smolecule.com The formation of wormlike micelles by sodium erucate can create a microenvironment that solubilizes hydrophobic drugs. smolecule.com

Studies have investigated the interaction between a bio-tolerable amino-acid-based surfactant and modified cationic polymers, noting that surfactants can form aggregates with polymers. researchgate.net While not directly involving sodium erucate, this illustrates the principle of surfactant-polymer interactions which could be analogous to sodium erucate's interactions with large biomolecules like proteins.

The interaction of NSAIDs with other molecules is a broad area of study. For example, NSAIDs can interact with blood-thinning medications, increasing the risk of bleeding, and can also interact with medications for high blood pressure. betterhealth.vic.gov.augetreliefresponsiblyprofessional.comnih.gov The specific molecular interactions between sodium erucate and NSAIDs would likely involve the hydrophobic portions of both molecules within the micellar structures formed by the surfactant. One study specifically mentions the interaction between sodium erucate and the NSAID ibuprofen (B1674241) in the presence of a hydrotrope. dntb.gov.ua

Research into Fatty Acid Metabolism Pathways and Lipid Studies

In vitro studies using isolated rat hepatocytes have shed light on the metabolism of erucate. nih.gov These studies have shown that the metabolism of erucate, particularly its oxidation and chain-shortening, can be stimulated by diets containing rapeseed oil (a major source of erucic acid) and hydrogenated marine oil. nih.gov The chain-shortening of erucic acid appears to be largely independent of mitochondrial beta-oxidation. nih.gov It is suggested that the increased metabolism of erucate in these conditions may be due to an increase in peroxisomal beta-oxidation. nih.gov

Lipidomics, the large-scale study of lipids, has become a crucial tool in understanding the roles of fatty acids like erucate in various biological contexts. researchgate.netlabome.com These studies often involve the extraction and analysis of a wide range of lipid species from biological samples. labome.com In lipidomic analyses, sodium adducts of lipids are frequently observed in mass spectrometry. labome.commdpi.com

A key enzyme in fatty acid metabolism is stearoyl-CoA desaturase (SCD), which catalyzes the synthesis of monounsaturated fatty acids. wikipedia.org Research has shown that sodium orthovanadate can alter fatty acid composition and increase the expression of SCD in macrophages. nih.gov While this study does not directly involve sodium erucate, it highlights how sodium compounds can influence the enzymes responsible for fatty acid metabolism. The activity of SCD is crucial as it regulates the balance between saturated and monounsaturated fatty acids, which has implications for membrane fluidity and cell signaling. wikipedia.org

| Dietary Oil Fed to Rats | Fold Increase in Erucate Oxidation | Fold Increase in Erucate Chain-Shortening |

| Rapeseed Oil | 1.4 | 1.3 |

| Hydrogenated Marine Oil | 3.0 | 2.2 |

| Data from a study on isolated rat hepatocytes. nih.gov |

Mechanistic Studies of Hemolytic Activity

Sodium erucate is known to be a progressive hemolysin, meaning that once the lytic process is initiated, it continues even if the concentration of sodium erucate is significantly diluted. semanticscholar.orgnih.gov This suggests a strong and persistent interaction with the red blood cell membrane.

The progressive nature of hemolysis by sodium erucate has been demonstrated in experiments where red blood cells are exposed to the lysin for a short period (e.g., 30 seconds) and then diluted. semanticscholar.orgnih.gov Despite the dilution, hemolysis proceeds to completion in systems that were initially exposed to a sufficient concentration of sodium erucate. semanticscholar.org This indicates that the sodium erucate becomes firmly fixed to the red cell surface, creating an "internal phase" of the lysin that is not easily removed by dilution. semanticscholar.orgnih.gov

The kinetics of this process show that after the initial contact, complete hemolysis can occur over a period of 10 to 20 minutes, even after a 10-fold dilution. semanticscholar.org This "tenacity" of binding is a hallmark of progressive hemolysis. semanticscholar.org

A notable characteristic of sodium erucate-induced hemolysis is the "zone phenomenon." semanticscholar.orgnih.gov This refers to the observation that lysis occurs most rapidly at an optimal concentration of the lysin. semanticscholar.orgnih.gov At concentrations both higher and lower than this optimal zone, the rate of hemolysis is slower. semanticscholar.orgnih.gov

The use of radioactively labeled sodium erucate (Sodium erucate-I¹³¹) has been instrumental in investigating this phenomenon. semanticscholar.orgnih.gov Studies using this tracer have shown that at high concentrations, sodium erucate reacts relatively poorly with the red cell surfaces, and the cells exhibit a higher resistance to lysis. semanticscholar.orgnih.gov This reduced effectiveness at high concentrations may be due to the presence of an inhibitor or the formation of an inhibitory state. semanticscholar.orgnih.gov It has been suggested that in concentrated solutions, the amount of inhibitor or the extent of the inhibitory state is larger. semanticscholar.org

The zone phenomenon is a complex aspect of the lytic activity of sodium erucate, highlighting that the relationship between concentration and lytic effect is not linear.

| Sodium Erucate Concentration (mg/0.8 ml) | Time for Complete Lysis (minutes) |

| 31.3 | 18.7 |

| 15.6 | 15.0 |

| 7.8 | 12.5 |

| 3.8 | 15.0 |

| 1.9 | 23.6 |

| Illustrative data showing the zone phenomenon where the minimum time for lysis occurs at an intermediate concentration. semanticscholar.org |

Advanced Applications and Emerging Research Areas of Sodium Erucate in Scientific Disciplines

Materials Science and Engineering

In the realm of materials science and engineering, sodium erucate (B1234575) and its parent compound, erucic acid, are being explored as versatile building blocks for creating novel materials with tailored properties. unileoben.ac.atresearchgate.netroutledge.comextrica.com Researchers are harnessing the molecule's long hydrocarbon chain and reactive carboxyl group to design advanced polymers, functional nanoparticles, and sustainable material precursors.

Development of Novel Materials through Polymer-Sodium Erucate Interactions

The interaction between polymers and surfactants like sodium erucate can lead to the formation of complex fluids and gels with unique rheological properties. A significant area of research is the development of "smart" gels, which exhibit tunable viscosity in response to environmental changes.

One notable development is a smart gel formed from an interpenetrating network of an anionic polymer and a surfactant. In such systems, a supramolecular assembly is created through the association of the polymer's side chains with the wormlike micelles of the surfactant. Sodium erucate is a prime candidate for forming these essential wormlike micelles. taylorandfrancis.com The physical interactions, including van der Waals and hydrogen bonding forces, between the polymer and the surfactant micelles result in a strong, viscoelastic gel, particularly at elevated temperatures. These thermo-thickening gels are of great interest for industrial applications where low viscosity is needed for pumping at lower temperatures, followed by the formation of a high-viscosity gel at higher operating temperatures.

| Polymer-Surfactant System Component | Function | Resulting Material Property |

| Anionic Polymer | Forms the primary network structure. | Provides the gel's backbone and structural integrity. |

| Sodium Erucate (Surfactant) | Self-assembles into wormlike micelles. | Interacts with polymer chains to form a secondary network. |

| Physical Interactions | Van der Waals forces, Hydrogen bonding. | Creates a physically crosslinked, strong viscoelastic gel. |

This table illustrates the components and interactions in a polymer-surfactant smart gel system.

Controlled Nanoparticle Synthesis Utilizing Self-Assembly Properties

The self-assembly of surfactants into micelles is a fundamental principle that can be harnessed for the controlled synthesis of nanoparticles. smolecule.commit.edu Sodium erucate's ability to form distinct aggregate structures in solution makes it a valuable tool for templating the growth of nanoparticles with specific sizes and morphologies. smolecule.com This control over particle characteristics is crucial, as the physicochemical properties and potential applications of nanoparticles are highly dependent on their size and shape. elveflow.com

The process generally involves using the surfactant micelles as nano-reactors or templates. The surfactant molecules organize to form a stable structure, and precursor materials for the nanoparticles are introduced into this system. The micelles constrain the reaction environment, directing the nucleation and growth of the particles. By adjusting parameters such as surfactant concentration, temperature, or the presence of co-solvents, researchers can influence the morphology of the resulting nanoparticles, creating spheres, rods, or other complex shapes. researchgate.net These self-assembled networks can be used to create functional devices for applications such as the removal of pollutants like dyes or toxic metals from water. inl.gov Furthermore, nanoparticle-enhanced wormlike micellar systems are being investigated, where the addition of nanoparticles can strengthen the structure of the micellar network, leading to materials with enhanced rheological properties. nih.gov

Exploration of Bio-based Polymer Precursors from Erucic Acid Derivatives

With a growing demand for sustainable and biodegradable materials, erucic acid, the precursor to sodium erucate, is emerging as a valuable renewable feedstock for the polymer industry. atamankimya.com Its long C22 carbon chain makes it an ideal starting material for producing specialty bio-based polymers like polyamides and polyesters. atamankimya.comresearchgate.net

A key application is the synthesis of precursors for long-chain polyamides, which are high-performance thermoplastics with applications in industries like automotive manufacturing. ichemc.ac.lk For instance, erucic acid can be converted into 13-aminotridecanoic acid, the monomer used to produce Polyamide 13 (PA13). ichemc.ac.lk It also serves as a precursor to brassylic acid, a C13 dicarboxylic acid, which is another important building block for specialty polyamides and polyesters. atamankimya.com

Furthermore, research has demonstrated the biocatalytic conversion of erucic acid into 1,22-cis-9-docosenedioic acid. acs.org This bifunctional monomer can then be polymerized with diols to create novel, bio-based functional polyesters. acs.org These polyesters, containing unsaturated units within their chains, exhibit low melting points and high thermal stability, opening up possibilities for new applications. acs.org

| Erucic Acid Derivative | Polymer Type | Key Properties/Applications |

| 13-Aminotridecanoic Acid | Polyamide 13 (PA13) | High-performance thermoplastic with properties similar to Nylon 11 and 12. ichemc.ac.lk |

| Brassylic Acid | Specialty Polyamides, Polyesters | Used in the synthesis of various high-performance polymers. atamankimya.com |

| 1,22-cis-9-docosenedioic Acid | Functional Polyesters | Bio-based polymers with low melting points and high thermal stability. acs.org |

| Erucamide | Polymer Additive | Acts as a slip and anti-blocking agent in polyethylene (B3416737) and polypropylene (B1209903) films. atamankimya.comresearchgate.net |

This table summarizes key polymers and additives derived from erucic acid.

Environmental Science Applications

The unique surfactant properties of sodium erucate are also being investigated for their potential to address pressing environmental challenges, from pollutant remediation to more efficient energy extraction methods. smolecule.com

Potential for Bioremediation in Pollutant Removal from Water and Soil

Bioremediation, which uses microorganisms to break down environmental pollutants, is a promising and environmentally friendly cleanup technology. tuhh.de A major challenge in the bioremediation of hydrophobic pollutants (such as oil spills) is their low water solubility and bioavailability to microorganisms. tuhh.de Surfactants can play a crucial role by increasing the solubility of these contaminants, effectively transferring them from the soil or oil phase into the aqueous phase where microbes can degrade them.

Sodium erucate is being investigated as a potential biosurfactant for such applications. smolecule.com Its ability to lower surface tension and form micelles can help emulsify and disperse hydrophobic pollutants, enhancing their degradation. smolecule.com The use of benign, biodegradable surfactants like sodium erucate is particularly advantageous as it avoids introducing additional persistent chemicals into the environment. researchgate.net Research suggests that such approaches could be part of a treatment train, where a surfactant is used to remove the bulk of a miscible pollutant from water, followed by a final bioremediation step to degrade any remaining traces. aip.org

Development of CO2-Responsive Surfactant Systems for Enhanced Oil Recovery

Enhanced Oil Recovery (EOR) techniques are used to increase the amount of crude oil that can be extracted from a reservoir. frontiersin.orgmdpi.com One advanced EOR method involves the use of "smart fluids" whose viscosity can be controlled on-demand. Sodium erucate is at the forefront of developing CO2-responsive systems for this purpose. frontiersin.orgicevirtuallibrary.com

Researchers have developed an anionic wormlike micellar system based on sodium erucate that exhibits a reversible response to carbon dioxide. icevirtuallibrary.com

High-Viscosity State: In an aqueous solution, sodium erucate self-assembles into long, entangled wormlike micelles, creating a highly viscoelastic fluid. icevirtuallibrary.com This high viscosity is desirable during oil displacement as it improves the sweep efficiency and prevents "channeling," where the displacing fluid bypasses the oil. frontiersin.org

Low-Viscosity State: When CO2 is bubbled through the solution, it forms carbonic acid, lowering the pH. icevirtuallibrary.com This protonates the erucate anion, converting the anionic surfactant (sodium erucate) into the non-ionized, less water-soluble erucic acid. icevirtuallibrary.comrsc.org This conversion disrupts the wormlike micelles, causing a dramatic drop in the fluid's viscosity. icevirtuallibrary.com

This switchable behavior is highly advantageous for EOR and hydraulic fracturing. frontiersin.orgfrontiersin.org The high-viscosity fluid can be injected to displace oil or carry proppants, and after the operation, the viscosity can be reduced by CO2, facilitating easier fluid recovery and well cleanup. mdpi.comicevirtuallibrary.com This technology is not only efficient but also environmentally friendly, as it utilizes CO2 and employs a biodegradable surfactant derived from natural fatty acids. researchgate.neticevirtuallibrary.com

| System State | Stimulus | Chemical Transformation | Micellar Structure | Macroscopic Property |

| Initial State | None | Sodium Erucate in solution | Entangled wormlike micelles | High viscosity, viscoelastic gel icevirtuallibrary.com |

| Switched State | Introduction of CO2 | Protonation of erucate to form erucic acid | Disrupted micelles, emulsion particles | Low viscosity fluid icevirtuallibrary.comrsc.org |

| Reversed State | Removal of CO2 (e.g., by N2 sparging) | Deprotonation back to sodium erucate | Re-formation of wormlike micelles | High viscosity, viscoelastic gel frontiersin.org |

This table details the mechanism of a CO2-responsive sodium erucate system used in Enhanced Oil Recovery.

Pharmaceutical and Biotechnological Research Pathways

Sodium erucate, the sodium salt of the long-chain monounsaturated omega-9 fatty acid, erucic acid, is garnering significant interest within pharmaceutical and biotechnological research. Its distinct chemical structure and surfactant properties make it a versatile compound for advanced scientific applications. Researchers are exploring its potential to overcome challenges in drug formulation and to contribute to novel therapeutic strategies. The primary focus of this research lies in its ability to enhance drug delivery mechanisms, modulate the effectiveness of other compounds, and the therapeutic potential of its parent acid in combating infectious diseases.

A primary challenge in pharmaceutical development is the poor water solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic effect. Sodium erucate's properties as a surfactant are being leveraged to address this issue. smolecule.com In aqueous solutions, sodium erucate molecules can self-assemble into complex structures known as micelles. smolecule.com Specifically, it is known to form elongated, wormlike micelles which create hydrophobic microenvironments within their core. smolecule.com

This process of micellization is central to its role in drug delivery. These micelles can entrap or encapsulate hydrophobic drug molecules that would otherwise not dissolve in water, a process known as solubilization. smolecule.comscispace.com By housing the drug within the micelle's core, a stable dispersion in an aqueous medium is achieved, effectively increasing the drug's concentration in a formulation. scispace.com This encapsulation not only improves solubility but also offers protection to the API from degradation in the biological environment, potentially allowing for a more controlled release. drug-dev.com

The broader family of erucic acid derivatives is also under investigation for creating sophisticated drug delivery vehicles. Research has explored the use of mixed oleic acid-erucic acid liposomes as carriers for anticancer drugs and cationic nanoemulsions containing erucic acid for the delivery of plasmid DNA. researchgate.nettandfonline.com These studies highlight the utility of the erucate chemical structure in forming vesicles and emulsions capable of transporting therapeutic agents. atamankimya.com

The ability of sodium erucate to enhance drug solubility is directly linked to its potential to modulate drug efficacy. smolecule.com For a drug to be effective, particularly when administered orally, it must first dissolve to be absorbed into the bloodstream. ascendiacdmo.com By improving the solubility of poorly soluble drugs, sodium erucate can increase their bioavailability, leading to more consistent and effective therapeutic outcomes. smolecule.commdpi.com

Research has indicated that sodium erucate can interact with certain drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), to alter their solubility and, by extension, their efficacy. smolecule.com This modulatory effect is a key area of investigation. A significant demonstration of efficacy enhancement comes from studies on liposomes formulated with erucic acid. In one study, mixed oleic acid-erucic acid liposomes used to encapsulate hydrophilic drugs were tested on a human lung carcinoma cell line. The results showed a remarkable reduction in the median Inhibitory Concentration (IC50), indicating that a lower concentration of the drug was needed to achieve a therapeutic effect, thereby demonstrating enhanced efficacy. researchgate.net

These findings suggest that sodium erucate and its parent compound can act as powerful excipients in drug formulations, not merely as passive solubilizers but as active modulators of a drug's performance.

Expanding beyond its role as a formulation aid, the parent compound of sodium erucate, erucic acid, and its derivatives have been identified as having direct therapeutic potential, particularly in antimalarial research. mdpi.com Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the search for new therapeutic molecules. colab.ws

Studies have evaluated the antiplasmodial activity of erucic acid (EA) isolated from the plant Thlaspi arvense and its synthetic derivative, methyl erucate (EA-OMe). colab.wsresearchgate.net In vitro testing revealed that both compounds exhibited considerable activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. colab.wsresearchgate.net

The following table summarizes the in vitro antimalarial activity of these compounds.

| Compound | Parasite Strain | IC₅₀ (μg/mL) |

| Erucic Acid (EA) | Chloroquine-Sensitive (3D7) | 5.80 |

| Chloroquine-Resistant (RKL-9) | 6.07 | |

| Methyl Erucate (EA-OMe) | Chloroquine-Sensitive (3D7) | 6.25 |

| Chloroquine-Resistant (RKL-9) | 8.58 |

Data sourced from studies on the antiplasmodial potential of erucic acid and its methyl ester derivative. colab.wsresearchgate.net

While both compounds showed moderate suppressive activity in in vivo animal models, the findings are significant, suggesting that erucic acid and its derivatives are promising lead compounds for the development of new antimalarial drugs. colab.wsresearchgate.net Further research has also explored using polymers containing erucic acid as a platform for the controlled, slow release of other antimalarial drugs, merging its drug delivery potential with direct therapeutic applications. nih.gov

Theoretical and Computational Chemistry Studies of Sodium Erucate Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the spontaneous organization of sodium erucate (B1234575) molecules in aqueous solutions. These simulations model the system's evolution over time by calculating the forces between atoms and solving their equations of motion, offering a detailed view of aggregation phenomena.

Extensive MD simulations have been performed to understand the structure of the lamellar phase of viscoelastic surfactant solutions containing erucate anions. uni-duesseldorf.de These studies resolve the full chemical details of the system, including the erucyl tails, carboxylate head groups, sodium counterions, and surrounding water molecules. uni-duesseldorf.de A key finding from these simulations is the strong dependence of the lamellar structure on the surfactant's head group chemistry. uni-duesseldorf.de For the erucate system, simulations reveal significant penetration of water into the bilayer membrane and a high degree of correlation between the head groups and the hydrocarbon tails, with a calculated head-tail correlation value of 0.93. researchgate.net This high correlation indicates a well-ordered tail arrangement within the lamellae. researchgate.net

The interaction between the sodium counterions and the carboxylate head groups is another critical aspect revealed by MD simulations. The simulations show that sodium ions are closely correlated with the oxygen atoms of the head groups, a phenomenon known as counterion condensation. researchgate.net Radial distribution functions calculated from simulation trajectories show a bimodal distribution for sodium ions in direct contact with the surfactant head groups, with peaks at 2.65 Å and 3.5 Å. researchgate.net This confirms that counterions have a preferred location between the amphiphilic head groups, which screens charge repulsion and facilitates self-assembly. researchgate.net

Furthermore, MD simulations have been instrumental in studying the formation of "green" wormlike micelles, which are of great interest for applications in enhanced oil recovery and personal care products. researchgate.net These simulations, often combined with experimental techniques like cryo-TEM, help to understand how additives, such as the biodegradable hydrotrope choline, can induce the growth of long, flexible micellar structures from sodium erucate. researchgate.net The simulations provide a definite correlation between the molecular structure and the macroscopic rheological properties of these complex fluids. researchgate.net

Table 1: Selected Parameters and Findings from Molecular Dynamics Simulations of Erucate Systems

| Simulation Parameter/Finding | Value/Description | Reference |

|---|---|---|

| Force Field | Dreiding force field for intramolecular and van der Waals parameters. | uni-duesseldorf.de |

| Water Model | SPC (Simple Point Charge) model. | uni-duesseldorf.de |

| Simulation Temperature | 300 K (maintained using a Nosé–Hoover thermostat). | uni-duesseldorf.de |

| Radius of Gyration (Erucate Head Group) | 0.86 Å | uni-duesseldorf.de |

| Head-Tail Correlation Value | 0.93 (indicating high correlation). | researchgate.net |

| Counterion Condensation | Sodium ions are in close contact with carboxylate head groups, with contact peaks at 2.65 Å and 3.5 Å. | researchgate.net |

Quantum Chemical Calculations for Reactivity and Electronic Structure Elucidation

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of the erucate anion. scienceopen.com These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and the energetics of chemical reactions. scienceopen.comrsc.org